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molecular formula C16H14N2O2 B8335701 2-(3-Pyridin-2-yl-propyl)isoindole-1,3-dione

2-(3-Pyridin-2-yl-propyl)isoindole-1,3-dione

Cat. No. B8335701
M. Wt: 266.29 g/mol
InChI Key: WAHLXJZCDOQEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Cool a mixture of phthalimide (0.54 g, 3.7 mmol) and PPh3 (0.95 g, 3.6 mmol) in tetrahydrofuran (5.0 mL) to 0° C. Add a solution of 2-pyridine propanol (0.50 g, 3.7 mmol) and diethyl azodicarboxylate (0.60 mL, 3.8 mmol) in tetrahydrofuran (5.0 mL) dropwise over 4 minutes. After 4 hours, concentrate the reaction mixture, redissolve in diethyl ether (50 mL) and filter. Concentrate the filtrate. Perform flash chromatography on silica gel eluting with 20% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH solution in methylene chloride to afford 2-(3-pyridin-2-yl-propyl)isoindole-1,3-dione as a red oil which is used without further purification.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[N:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[CH2:37][CH2:38][CH2:39]O.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[NH4+:5].[OH-:6].[N:31]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=1[CH2:37][CH2:38][CH2:39][N:5]1[C:1](=[O:11])[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4]1=[O:6] |f:5.6|

Inputs

Step One
Name
Quantity
0.54 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
0.95 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCCO
Name
diethyl azodicarboxylate
Quantity
0.6 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
redissolve in diethyl ether (50 mL)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[NH4+].[OH-]
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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